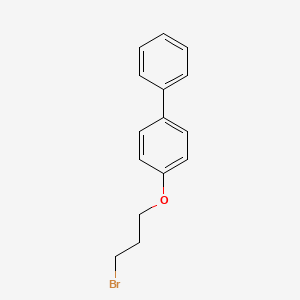
1,1'-Biphenyl, 4-(3-bromopropoxy)-
Descripción general
Descripción
1,1’-Biphenyl, 4-(3-bromopropoxy)- is a chemical compound belonging to the class of biphenyl ethers. It is characterized by the presence of a bromopropoxy group attached to the biphenyl structure. This compound is widely used in various fields, including organic synthesis, material science, and medicinal chemistry, due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,1’-Biphenyl, 4-(3-bromopropoxy)- typically involves the reaction of 1,1’-biphenyl-4-ol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’-Biphenyl, 4-(3-bromopropoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, bases like potassium carbonate, and solvents such as DMF and acetone. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4-(3-bromopropoxy)- has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4-(3-bromopropoxy)- involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block, participating in reactions to form new chemical bonds. In medicinal chemistry, its bromopropoxy group can interact with biological targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
1,1’-Biphenyl, 4-(3-bromopropoxy)- can be compared with other biphenyl derivatives, such as 1,1’-Biphenyl, 4,4’-bis(3-bromopropoxy)-. While both compounds contain bromopropoxy groups, the latter has two such groups, which may result in different chemical properties and applications . The unique structure of 1,1’-Biphenyl, 4-(3-bromopropoxy)- makes it particularly useful in specific synthetic and research contexts.
Similar Compounds
- 1,1’-Biphenyl, 4,4’-bis(3-bromopropoxy)-
- 1,1’-Biphenyl, 4-(2-bromopropoxy)-
- 1,1’-Biphenyl, 4-(4-bromobutoxy)-
These compounds share structural similarities but differ in the position and number of bromopropoxy groups, leading to variations in their chemical behavior and applications .
Propiedades
IUPAC Name |
1-(3-bromopropoxy)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVMRZZSACTQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570340 | |
| Record name | 4-(3-Bromopropoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113795-28-1 | |
| Record name | 4-(3-Bromopropoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
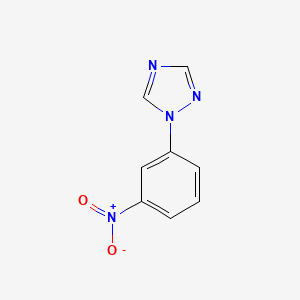
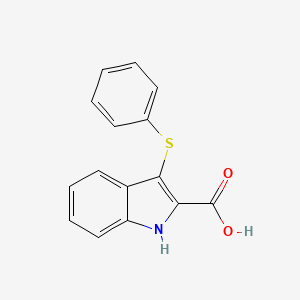
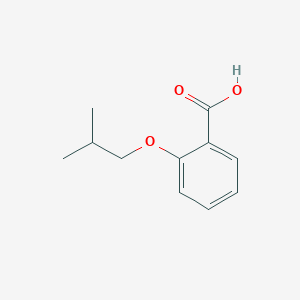
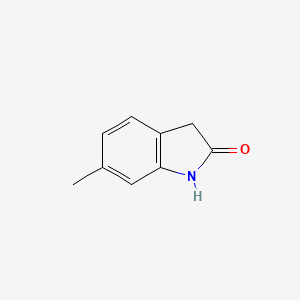

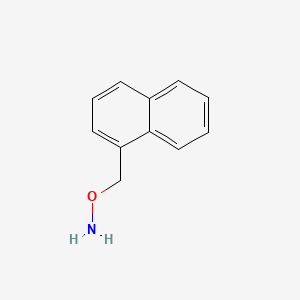

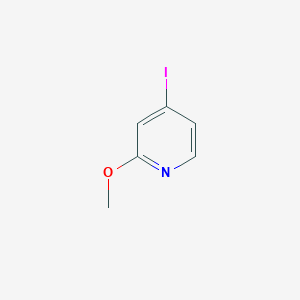

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)
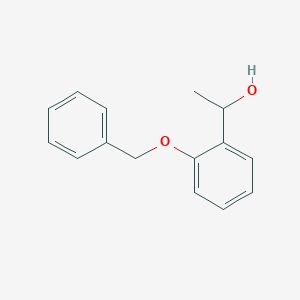
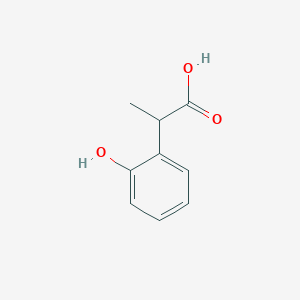
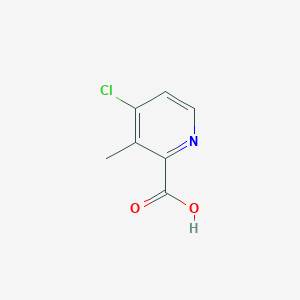
![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
